N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the sulfonamide group can participate in substitution reactions, and the imidazole group can act as a nucleophile in various reactions .Scientific Research Applications
Synthesis and Antibacterial Activity
One area of application is the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. For instance, Azab et al. (2013) have explored the synthesis of new heterocyclic compounds with sulfonamido groups, showing potential as antibacterial agents through various synthetic routes, resulting in pyran, pyridine, and pyridazine derivatives, among others, with eight compounds demonstrating high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Anticancer and Antitumor Agents
Another significant application is in the design and synthesis of derivatives for anticancer and antitumor therapy. Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides as key intermediates for developing potent antitumor and antibacterial agents. Some of these compounds showed higher activity against various cancer cell lines than doxorubicin, a standard chemotherapy drug (H. Hafez, S. A. Alsalamah, & A.-R. B. A. El-Gazzar, 2017).
Synthesis Techniques
Research also extends to the development of synthesis techniques for creating derivatives of this compound. Rozentsveig et al. (2014) discussed a two-step regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from 2-aminopyrimidines, showcasing a method for preparing imidazo[1,2-a]pyrimidin-3-ylsulfonamides, which are of interest due to their potential biological activities (I. Rozentsveig et al., 2014).
Biological Active Sulfonamide Hybrids
Further studies have been dedicated to exploring the biological activities of sulfonamide-based hybrid compounds. Ghomashi et al. (2022) reviewed the recent advances in designing and developing two-component sulfonamide hybrids, highlighting their significant pharmacological activities, including antibacterial, anti-obesity, diuretic, hypoglycemic, and antitumor effects (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).
Mechanism of Action
Target of Action
It is known that similar 2-aminopyrimidine derivatives have shown significant antitrypanosomal and antiplasmodial activities . These compounds are typically designed to interact with specific proteins or enzymes in the causative organisms of diseases like sleeping sickness and malaria .
Mode of Action
For instance, some 2-aminopyrimidines have been reported to exhibit their antiplasmodial activity by inhibiting the synthesis of nucleic acids in the Plasmodium parasite .
Biochemical Pathways
Given the reported antitrypanosomal and antiplasmodial activities of similar compounds, it can be inferred that the compound likely interferes with the metabolic pathways essential for the survival and replication of the trypanosoma and plasmodium parasites .
Result of Action
Based on the reported antitrypanosomal and antiplasmodial activities of similar compounds, it can be inferred that the compound likely leads to the death of the trypanosoma and plasmodium parasites, thereby alleviating the symptoms of the diseases they cause .
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26,17-7-6-15-4-1-2-5-16(15)14-17)23-11-13-24-12-10-22-19(24)18-20-8-3-9-21-18/h3,6-10,12,14,23H,1-2,4-5,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDKXMUNVCBMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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